REACTION_CXSMILES
|
N[C:2](N)=[S:3].[OH:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][O:14][CH2:15]COS(C1C=CC(C)=CC=1)(=O)=O.[OH-].[Na+].Cl>C(O)C.O>[SH:3][CH2:2][CH2:15][O:14][CH2:13][CH2:12][O:11][CH2:10][CH2:9][O:8][CH2:7][CH2:6][OH:5] |f:2.3,5.6|
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
4.09 g
|
Type
|
reactant
|
Smiles
|
OCCOCCOCCOCCOS(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
alcohol
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ethanol water
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux under argon atmosphere for 24 h
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
TEMPERATURE
|
Details
|
Refluxing
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |